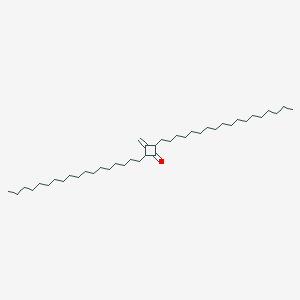
3-Methylidene-2,4-dioctadecylcyclobutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylidene-2,4-dioctadecylcyclobutan-1-one is an organic compound with a unique structure that includes a cyclobutanone ring substituted with long alkyl chains and a methylidene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-2,4-dioctadecylcyclobutan-1-one typically involves the reaction of cyclobutanone derivatives with long-chain alkyl halides under basic conditions. The methylidene group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with the carbonyl group of the cyclobutanone .
Industrial Production Methods
化学反应分析
Types of Reactions
3-Methylidene-2,4-dioctadecylcyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The long alkyl chains can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
3-Methylidene-2,4-dioctadecylcyclobutan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying membrane interactions and lipid behavior.
Industry: Used in the formulation of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Methylidene-2,4-dioctadecylcyclobutan-1-one involves its interaction with biological membranes and proteins. The long alkyl chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. The methylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .
相似化合物的比较
Similar Compounds
3-Methylidene-2,3-dihydro-1,8-naphthyridin-4-one: This compound shares the methylidene group but has a different core structure.
2-Ethyl-3-methylidene-1-tosyl-2,3-dihydro-1,8-naphthyridin-4-one: Another compound with a methylidene group, used in anticancer research.
Uniqueness
3-Methylidene-2,4-dioctadecylcyclobutan-1-one is unique due to its combination of a cyclobutanone ring with long alkyl chains and a methylidene group. This structure imparts distinct physical and chemical properties, making it valuable for various applications.
属性
CAS 编号 |
823181-78-8 |
|---|---|
分子式 |
C41H78O |
分子量 |
587.1 g/mol |
IUPAC 名称 |
3-methylidene-2,4-dioctadecylcyclobutan-1-one |
InChI |
InChI=1S/C41H78O/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-39-38(3)40(41(39)42)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h39-40H,3-37H2,1-2H3 |
InChI 键 |
MFNUKBCTOJTMQF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCC1C(=C)C(C1=O)CCCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,7-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole](/img/structure/B14225956.png)
![2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene](/img/structure/B14225971.png)
![2-[4-Bromo-5-(trimethylsilyl)furan-2-yl]pyridine](/img/structure/B14225973.png)
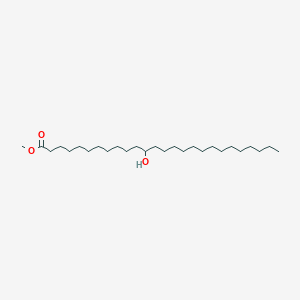

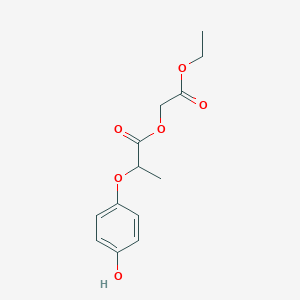
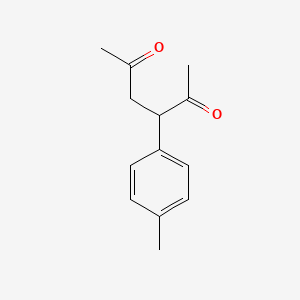
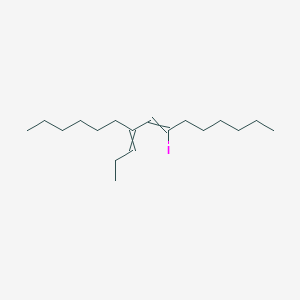
![2-{6-[2-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14226003.png)
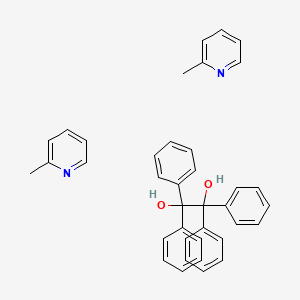
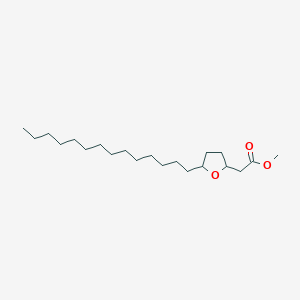
![[2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol](/img/structure/B14226015.png)
![1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14226018.png)

